5-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Selection

In medicinal chemistry SAR campaigns, substituting the 5-(piperidin-1-yl) regioisomer with alternative pyrazine carboxylic acid isomers compromises target binding and selectivity, risking failed lead optimization. This 97% pure building block provides the precise spatial orientation required for kinase inhibitor and GPCR modulator synthesis. - Ensures batch-to-batch SAR reproducibility with defined 97% purity. - Carboxylic acid handle enables rapid amide coupling and library diversification. - Sourced from multiple qualified suppliers to mitigate single-vendor procurement risk.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1210707-88-2
Cat. No. B1521820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
CAS1210707-88-2
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(N=C2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
InChIKeyDXLRZFZELFDDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid – Compound Overview


5-(Piperidin-1-yl)pyrazine-2-carboxylic acid (CAS 1210707-88-2) is a heterocyclic building block consisting of a pyrazine core substituted with a piperidine ring at the 5-position and a carboxylic acid group at the 2-position, with a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . It is commercially available as a research chemical for medicinal chemistry and drug discovery applications, with a typical reported purity of 97% . Its structural features make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and GPCR modulators [1].

Regioisomer Specificity: 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid


The 5-piperidinyl substitution pattern on the pyrazine ring is critical for biological activity and target selectivity, and generic substitution with alternative positional isomers or other pyrazine carboxylic acid derivatives often fails to replicate the desired pharmacological profile. Specifically, the 5-substituted regioisomer exhibits distinct electronic and steric properties compared to the 6-substituted analog (CAS 40262-68-8), which can profoundly impact binding affinity and selectivity for certain biological targets [1]. For instance, while the 6-substituted isomer has been reported as a building block with a calculated LogP of 1.23 and PSA of 66.32 Ų, its distinct spatial orientation of the piperidine moiety relative to the carboxylic acid group alters its interaction with target proteins and its potential for downstream derivatization [2]. Furthermore, pyrazine-based analogs with different substitution patterns have been shown to exhibit divergent pharmacological activities; for example, 3-amino-6-chloro-5-piperidin-1-yl-pyrazine-2-carboxylic acid derivatives demonstrate nanomolar potency against mGlu5 receptors [3], highlighting that subtle changes to the pyrazine substitution pattern can dramatically alter biological activity. Consequently, in lead optimization and medicinal chemistry campaigns, substituting the 5-substituted regioisomer with a generic pyrazine carboxylic acid building block without rigorous comparative data poses a significant risk of loss of potency, altered selectivity, and failed SAR studies [1].

Differentiation Evidence: 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid


Positional Isomer Comparison

The 5-piperidin-1-yl regioisomer of pyrazine-2-carboxylic acid (CAS 1210707-88-2) is structurally distinct from its 6-substituted positional isomer (CAS 40262-68-8). This positional difference results in a unique spatial arrangement of the piperidine moiety relative to the carboxylic acid group, which can be quantified by comparing the InChIKey identifiers [1]. The 5-substituted isomer has the InChIKey DXLRZFZELFDDFR-UHFFFAOYSA-N, whereas the 6-substituted isomer has the InChIKey QAGSQSWSDKCMGK-UHFFFAOYSA-N, confirming they are distinct chemical entities [2]. The 6-substituted analog has reported physicochemical properties including a calculated LogP of 1.23 and a polar surface area of 66.32 Ų, with a predicted boiling point of 436.4°C [2]. While direct comparative biological data between the 5- and 6-substituted regioisomers are limited in the public domain, the distinct InChIKey values confirm their non-interchangeability as chemical entities, which is a critical consideration for procurement in medicinal chemistry campaigns where regioisomeric purity is essential for SAR consistency [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Selection

Purity and Commercial Availability

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is commercially available from multiple reputable vendors with a standardized purity specification of 97% . This purity level is consistent across major chemical suppliers, including J&K Scientific (Catalog No. 1933498) and Leyan (Product No. 1240261) . Some vendors also offer the compound with a purity of ≥95% . The availability of a defined purity specification ensures that researchers can obtain consistent material quality across different procurement events, which is essential for reproducibility in medicinal chemistry and biological assays. In contrast, the 6-substituted positional isomer (CAS 40262-68-8) is less commonly stocked and may require custom synthesis, potentially introducing variability in purity and lead time [1].

Chemical Procurement Quality Control Building Block Sourcing

Synthetic Utility as a Key Intermediate

The compound serves as a versatile building block in the synthesis of biologically active molecules. For example, it has been incorporated into more complex structures such as 5-ethyl-2-fluoro-4-(3-{5-[5-(piperidin-1-yl)pyrazine-2-carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}-1H-indazol-6-yl)phenol, a compound that likely possesses kinase inhibitory activity based on its structural motifs . The carboxylic acid functionality at the 2-position allows for facile derivatization, including amide bond formation and esterification, making it a strategically valuable intermediate for constructing focused compound libraries [1]. While direct comparative data against other pyrazine building blocks in specific synthetic sequences are not available, the presence of the 5-piperidinyl group provides a distinct vector for molecular elaboration compared to unsubstituted pyrazine-2-carboxylic acid or other regioisomers [1].

Medicinal Chemistry Drug Discovery Synthetic Methodology

Optimal Application Scenarios: 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid


Lead Optimization with Defined Regioisomeric Purity

In structure-activity relationship (SAR) studies where the precise spatial orientation of the piperidine substituent is critical for target engagement, the 5-substituted regioisomer (CAS 1210707-88-2) is the required building block. Substitution with the 6-substituted analog (CAS 40262-68-8) would introduce a different chemical entity with a distinct InChIKey and potentially altered biological activity [1]. Procurement of the correct regioisomer with a defined purity of 97% ensures that SAR data are valid and reproducible across different batches and suppliers .

Focused Kinase Inhibitor Library Synthesis

The compound is a strategic building block for the synthesis of kinase inhibitor-like molecules, as evidenced by its incorporation into complex structures featuring imidazo[4,5-c]pyridine and indazole motifs . The carboxylic acid group at the 2-position provides a convenient handle for amide coupling and other derivatizations, enabling the rapid generation of compound libraries for screening against kinase targets. The 5-piperidinyl group contributes to molecular diversity and can be leveraged to explore a distinct region of chemical space compared to libraries built from unsubstituted pyrazine cores [2].

Reliable Supply of High-Purity Building Blocks

For laboratories conducting long-term medicinal chemistry programs, the availability of 5-(piperidin-1-yl)pyrazine-2-carboxylic acid from multiple reputable vendors at a consistent purity of 97% minimizes procurement risk and ensures batch-to-batch reproducibility . This reliability is particularly important for multi-step synthetic sequences where impurities can accumulate and compromise the purity of final compounds. The compound's ready availability and defined quality specifications make it a preferred choice over less accessible regioisomers that may require custom synthesis with variable purity outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.